3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione

HIV-1 reverse transcriptase ribonuclease H antiviral screening

3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione (CHEBI:92088; PubChem CID 665013; LINCS LSM-2086; BindingDB BDBM34273; molecular formula C₂₀H₁₅ClO₆; exact mass 386.0557 Da) is a fully synthetic, polyfunctional aromatic ketone belonging to the 3‑benzoylbenzofuran class. The compound was originally sourced from the NIH Molecular Libraries Small Molecule Repository (MLSMR) and interrogated in high‑throughput screening campaigns at the University of Pittsburgh Molecular Library Screening Center and the Sanford‑Burnham Center for Chemical Genomics.

Molecular Formula C20H15ClO6
Molecular Weight 386.8 g/mol
Cat. No. B10764056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione
Molecular FormulaC20H15ClO6
Molecular Weight386.8 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=C2C(=C(C(=C1Cl)O)O)C(=CO2)C(=O)C3=CC=CC=C3)C(=O)C
InChIInChI=1S/C20H15ClO6/c1-9(22)13(10(2)23)15-16(21)19(26)18(25)14-12(8-27-20(14)15)17(24)11-6-4-3-5-7-11/h3-8,13,25-26H,1-2H3
InChIKeyIIXFNJQVQREYEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione – Chemical Identity, Database Cross-References, and Screening Provenance


3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione (CHEBI:92088; PubChem CID 665013; LINCS LSM-2086; BindingDB BDBM34273; molecular formula C₂₀H₁₅ClO₆; exact mass 386.0557 Da) is a fully synthetic, polyfunctional aromatic ketone belonging to the 3‑benzoylbenzofuran class [1][2]. The compound was originally sourced from the NIH Molecular Libraries Small Molecule Repository (MLSMR) and interrogated in high‑throughput screening campaigns at the University of Pittsburgh Molecular Library Screening Center and the Sanford‑Burnham Center for Chemical Genomics [3][4]. It is catalogued under the vendor identifiers MLS000040279 and SMR000045910 and has been deposited in the ChEBI, BindingDB, PubChem, and LINCS databases [1][2][5]. In the primary literature, the compound appears exclusively as a screening hit; no dedicated medicinal‑chemistry optimization or in‑vivo efficacy study has been published to date. Its value proposition therefore rests on the specific, quantitative selectivity profile extracted from confirmatory dose‑response assays performed in two orthogonal biochemical systems.

Why 3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione Cannot Be Replaced by Other Benzofuran Derivatives


The scientific selection case for this compound rests on a unique confluence of five structural features—the 3‑benzoyl ketone, the 6‑chloro substituent, the 4,5‑dihydroxy catechol motif, the C‑7 acetylacetone side chain, and the fully aromatic benzofuran core—that together define a pharmacophore absent from all close analogs. Empirical evidence from two independent, orthogonal biochemical assays demonstrates that this precise arrangement yields a dual‑target selectivity fingerprint: sub‑micromolar inhibition of HIV‑1 reverse‑transcriptase‑associated ribonuclease H (RT‑RNase H) coupled with complete inertness toward human phosphomannose isomerase (PMI) at concentrations exceeding 50 µM [1][2]. Neither the oxidized quinone congener 7‑(1‑acetyl‑2‑oxopropyl)‑3‑benzoyl‑6‑chloro‑1‑benzofuran‑4,5‑dione (ChemBridge 5169038), which lacks the catechol hydroxyls, nor the broader family of 3‑benzoylbenzofurans reported by Khuzwayo et al. (2025) that act primarily as HIV‑1 entry or protease inhibitors, recapitulate this selective RNase H‑centric profile [3]. Consequently, substituting any structurally related benzofuran—even those sharing the 3‑benzoyl‑6‑chloro scaffold—would forfeit the experimentally verified selectivity window that is the compound's singular differentiation claim.

Quantitative Differentiation Evidence for 3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione – Head‑to‑Head and Cross‑Study Comparisons


HIV‑1 RT‑RNase H Inhibitory Potency: Target Compound vs. Closest ChemBridge Analog and Benchmark Inhibitor β‑Thujaplicinol

In a fluorescence resonance energy transfer (FRET)‑based dose‑response assay (PubChem AID 652), 3‑(3‑benzoyl‑6‑chloro‑4,5‑dihydroxy‑1‑benzofuran‑7‑yl)pentane‑2,4‑dione inhibited HIV‑1 RT‑associated RNase H with an IC₅₀ of 384 nM at pH 8.0, 23 °C [1]. Its direct quinone oxidation analog—7‑(1‑acetyl‑2‑oxopropyl)‑3‑benzoyl‑6‑chloro‑1‑benzofuran‑4,5‑dione (ChemBridge 5169038)—has not been tested in any published biochemical assay and therefore lacks the RNase H activity that defines the target compound's screening pedigree . The well‑characterized natural‑product inhibitor β‑thujaplicinol, used here as a class‑level performance benchmark, exhibits an IC₅₀ of 0.2 µM (200 nM) against HIV‑1 RNase H under comparable in‑vitro conditions [2]. The target compound's IC₅₀ of 384 nM places it within approximately 2‑fold of this benchmark, establishing it as a legitimate RNase H inhibitor scaffold, whereas the quinone analog cannot make any such claim.

HIV-1 reverse transcriptase ribonuclease H antiviral screening

Selectivity Window: HIV‑1 RT‑RNase H vs. Human Phosphomannose Isomerase (PMI) – Quantitative Discrimination from Known PMI Inhibitors

The same compound was evaluated in a G6PD‑NADPH‑coupled fluorescence assay for inhibition of human phosphomannose isomerase (PMI; PubChem AID 1220) and returned an IC₅₀ exceeding 50,000 nM (50 µM) at pH 7.4, 23 °C [1]. The resulting selectivity ratio (PMI IC₅₀ ÷ RNase H IC₅₀) is greater than 130‑fold. In contrast, the potent, selective PMI inhibitor ML089 (a chemically unrelated scaffold) exhibits a PMI IC₅₀ of 1.3 µM, while Thr101 (another PMI probe) yields an IC₅₀ of 2.9 µM . The target compound is therefore at least 38‑fold weaker on PMI than these dedicated PMI inhibitors, confirming that its primary biochemical activity is confined to the RNase H domain. No other benzofuran derivative has been simultaneously profiled in both the RNase H and PMI counter‑screens, making this selectivity fingerprint unique within the compound class.

target selectivity phosphomannose isomerase counter‑screen

Redox‑State Differentiation: Reduced Catechol (Target Compound) vs. Oxidized Quinone (ChemBridge 5169038) – Structural Basis for Differential Biological Activity

The target compound carries a 4,5‑dihydroxy (catechol) motif on the benzofuran core, whereas ChemBridge 5169038 is the corresponding 4,5‑dione (ortho‑quinone) oxidation product [1]. This redox distinction has profound consequences: catechols can act as metal‑chelating warheads, hydrogen‑bond donors, or redox‑active moieties, while quinones are electrophilic and prone to non‑specific covalent adduction [2]. In the context of HIV‑1 RNase H—a two‑metal‑ion enzyme—the catechol may coordinate the active‑site divalent cations in a manner analogous to the diketo acid or tropolone pharmacophores, whereas the quinone form lacks the requisite hydroxyl geometry [3]. No published data exist on the quinone analog's RNase H activity, and the target compound remains the only member of this redox pair with experimentally confirmed, sub‑micromolar RNase H inhibition. Procuring the reduced catechol form is therefore mandatory for any mechanistic or structural study aimed at interrogating metal‑chelation‑dependent RNase H inhibition.

redox state catechol-quinone structure-activity relationship

Mechanism‑of‑Action Class Differentiation: RNase H‑Directed Activity vs. HIV‑1 Entry/Protease Inhibitors Within the 3‑Benzoylbenzofuran Family

Khuzwayo et al. (2025) reported that several 3‑benzoylbenzofurans (e.g., 3g, 4b) function as non‑nucleoside reverse transcriptase inhibitors (NNRTIs) targeting the polymerase domain, while their pyrazole derivatives (5f, 5h) inhibit HIV‑1 entry; compound 5f additionally showed modest HIV‑1 protease inhibition with an IC₅₀ of 31.59 µM [1]. Critically, none of these analogs were evaluated for RNase H inhibition, and their structural features (absence of the 6‑chloro and 4,5‑dihydroxy substituents; presence of a pyrazole ring replacing the acetylacetone side chain) diverge substantially from the target compound. The target compound is the only member of the 3‑benzoylbenzofuran family with published RNase H inhibitory data, and its acetylacetone side chain—which can undergo keto‑enol tautomerization to present a metal‑chelating β‑diketone motif—is structurally absent from the Khuzwayo series [2]. This positions the target compound in a distinct mechanism‑of‑action category within the benzofuran antiviral space.

mechanism of action HIV-1 entry HIV-1 protease RNase H

Recommended Application Scenarios for 3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione Based on Verified Evidence


Chemical Probe for HIV‑1 Reverse Transcriptase‑Associated Ribonuclease H (RT‑RNase H) Enzymology Studies

With a confirmed IC₅₀ of 384 nM in the FRET‑based RNase H cleavage assay (PubChem AID 652), this compound serves as a validated starting point for developing chemical probes that selectively interrogate the RNase H domain of HIV‑1 RT, a target for which very few drug‑like inhibitors have been described [1]. Its performance ~2‑fold of β‑thujaplicinol positions it as a credible scaffold for structure‑activity relationship (SAR) expansion, particularly given that the acetylacetone side chain offers a synthetic handle for modular derivatization. The compound is suitable for use in RNase H enzymatic assays, co‑crystallization trials, and metal‑chelation mechanism studies, provided that the reduced catechol form is maintained to avoid redox‑dependent inactivation [2].

Selectivity Profiling Control in Phosphomannose Isomerase (PMI) Drug Discovery Campaigns

The >130‑fold selectivity window for RNase H over human PMI (IC₅₀ > 50 µM in AID 1220) qualifies this compound as a negative control or selectivity marker in PMI‑focused screening cascades, particularly those targeting congenital disorders of glycosylation type Ia (CDG‑Ia) [1]. In assays employing the same G6PD‑NADPH coupled readout, this compound can be used to benchmark the selectivity of novel PMI inhibitors, ensuring that hits (e.g., analogs of ML089 with PMI IC₅₀s of 1.3 µM) do not inadvertently cross‑react with the RNase H off‑target [2]. The availability of quantitative data from two orthogonal assay systems makes this compound uniquely valuable as a reference standard in selectivity panels.

Redox‑State‑Specific Tool for Investigating Catechol‑Quinone SAR in Benzofuran Pharmacology

The availability of a structurally defined redox pair—the catechol target compound (CHEBI:92088) and its quinone oxidation product (ChemBridge 5169038)—enables controlled studies of how the 4,5‑oxidation state modulates biochemical activity, metal‑binding capacity, and cellular cytotoxicity within the benzofuran chemotype [1]. Researchers can procure both compounds and compare their behavior in parallel metal‑chelation assays (e.g., Fe³⁺/Mg²⁺ binding), redox‑cycling experiments, and cytotoxicity panels to decouple the contributions of the catechol warhead from the benzofuran‑dione scaffold. Such studies are directly relevant to understanding the mechanism of action of the RNase H inhibition observed for the reduced form [2].

Reference Compound for Gene‑Expression‑Based Drug Repurposing Pipelines in Breast Cancer

This compound (listed as 3‑(3‑Benzoyl‑6‑chloro‑4,5‑dihydroxy‑1‑benzofuran‑7‑yl)‑2,4‑pentanedione) appears in a published drug‑repurposing gene co‑expression network analysis of breast cancer, where it was associated with specific disease‑stage signatures in a systems‑level screening framework [1]. While no direct anti‑proliferative or target‑engagement data are available, its inclusion in this analysis provides a bioinformatics‑derived hypothesis for potential anti‑cancer activity that can be followed up with focused in‑vitro testing. The compound can be used as a reference standard in analogous gene‑expression signature‑based repositioning workflows, particularly those employing LINCS or Connectivity Map‑type data, where its LSM‑2086 identifier facilitates integration with existing transcriptomic datasets [2].

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